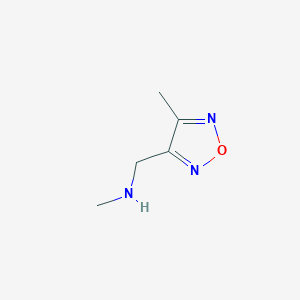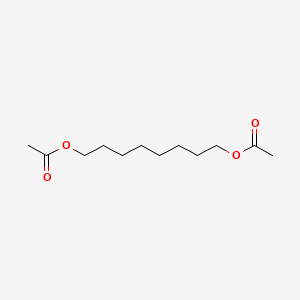
Chlorofluoroacetyl chloride
説明
Chlorofluoroacetyl chloride is a chemical compound with the molecular formula C2HCl2FO . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Chlorofluoroacetyl chloride has been discussed in a paper titled “Synthesis of Optically Active Chlorofluoroacetyl Chloride” by Huguette Molines and Claude Wakselman . Another method involves the reaction of an alkyl ester of a chloro- or bromo-fluoroacetic acid with chlorosulfonic acid to produce the corresponding acid chloride .Molecular Structure Analysis
The molecular structure of Chlorofluoroacetyl chloride consists of 2 carbon atoms, 1 hydrogen atom, 2 chlorine atoms, 1 fluorine atom, and 1 oxygen atom . The molecule has a total of 6 bonds, including 5 non-H bonds, 1 multiple bond, 1 double bond, and 1 acyl halogenide .Physical And Chemical Properties Analysis
Chlorofluoroacetyl chloride has a molecular weight of 130.933 and a density of 1.5±0.1 g/cm3 . It has a boiling point of 71.7±20.0 °C at 760 mmHg . The exact mass is 129.938843 and it has a vapour pressure of 122.4±0.1 mmHg at 25°C .科学的研究の応用
Chemical Reactions and Synthesis :
- Chlorofluoroacetyl chloride is involved in reactions with alkyl 2-chloro-1,1,2-trifluoroethyl ethers. When heated with Lewis acids like boron trifluoride etherate and aluminum chloride, it forms compounds like ethyl fluoride and chlorofluoroacetyl fluoride. Treatment of these acyl halides with ethanol yields ethyl chlorofluoroacetate (Hudlický, 1985).
Gas Phase Structures :
- The geometric structures of chlorofluoroacetyl chloride and related compounds have been determined using gas electron diffraction. These studies provide insights into the molecular conformations and are important for understanding their chemical behavior (Gobbato et al., 1996).
Nuclear Quadrupole Coupling :
- Research on chlorofluoroacetyl chloride includes studies on chlorine nuclear quadrupole coupling. These studies, which combine theoretical calculations and experimental spectroscopy, provide detailed information about the molecular structure and behavior of chlorofluoroacetyl chloride (Grubbs et al., 2010).
Water Treatment Technologies :
- In the field of water treatment, research has been conducted on the evolution of chlorine species during electrochlorination on boron-doped diamond anodes. This is relevant for understanding the role of chlorofluoroacetyl chloride in disinfection and treatment processes (Mostafa et al., 2018).
Synthesis and Characterization of Derivatives :
- Chlorodifluoroacetyl chloride reacts with hydrogen sulfide to yield chlorodifluorothioacetic acid. This reaction is part of the synthesis and characterization of novel thiocarboxylic acids, providing insights into the chemical properties and potential applications of these compounds (Erben et al., 2007).
Environmental Chemistry :
- Research has been conducted on the environmental impact of chlorofluorocarbons and related compounds. Understanding the atmospheric chemistry and interactions of these compounds, including chlorofluoroacetyl chloride, is crucial for assessing their role in ozone depletion (Butler, 2000)
Safety and Hazards
Chlorofluoroacetyl chloride is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
特性
IUPAC Name |
2-chloro-2-fluoroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2FO/c3-1(5)2(4)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVRCWSIVAASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957317 | |
| Record name | Chloro(fluoro)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorofluoroacetyl chloride | |
CAS RN |
359-32-0 | |
| Record name | 2-Chloro-2-fluoroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl chloride, chlorofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(fluoro)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-fluoroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions chlorofluoroacetyl chloride as a reactive intermediate. What is its significance in the metabolism of HCFC-131?
A1: Chlorofluoroacetyl chloride is a key reactive intermediate formed during the cytochrome P450-mediated oxidation of 1,1,2-trichloro-2-fluoroethane (HCFC-131) []. This reactive molecule can then interact with cellular components, specifically phosphatidylethanolamine, potentially leading to toxicity []. Understanding the formation and reactivity of chlorofluoroacetyl chloride helps elucidate the metabolic pathway and potential toxic effects of HCFC-131.
Q2: The research highlights the regioselectivity of cytochrome P450 oxidation in metabolizing HCFC-131 and HCFC-141. Can you elaborate on this concept and its implications?
A2: Cytochrome P450 enzymes exhibit regioselectivity, meaning they preferentially oxidize specific sites within a molecule. In the case of HCFC-131 and 1,2-dichloro-1-fluoroethane (HCFC-141), both containing multiple potential oxidation sites, cytochrome P450 preferentially targets specific sites []. This regioselectivity is primarily influenced by electronic factors, as evidenced by comparing experimental oxidation ratios with calculated activation energies for hydrogen-atom abstraction from different sites []. This selectivity directly impacts the metabolic profile and potential toxicity of these compounds, as different metabolic products can exhibit varying toxicological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)






